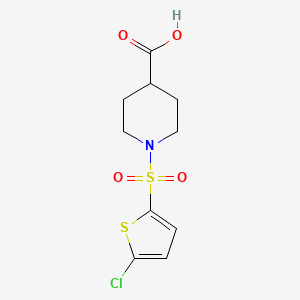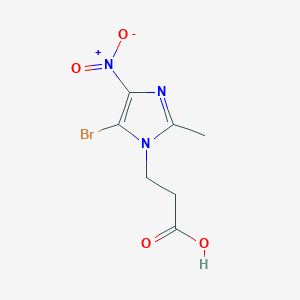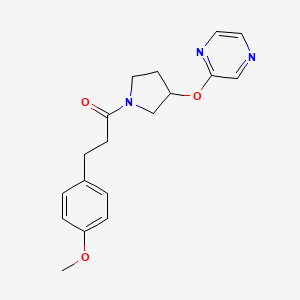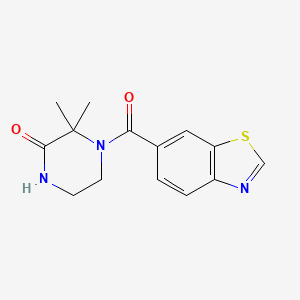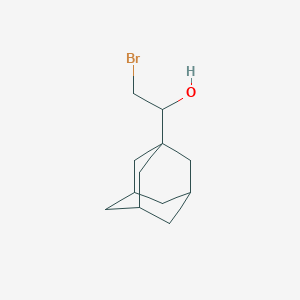
1-(1-Adamantyl)-2-bromoethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Adamantyl)-2-bromoethanol: is an organic compound featuring an adamantane core, a bromine atom, and a hydroxyl group The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in various chemical applications
作用機序
Target of Action
It is known that adamantane derivatives, such as amantadine, interact with the m2 protein of the influenza a virus . This suggests that 1-(1-Adamantyl)-2-bromoethanol might have similar targets due to its structural similarity with amantadine.
Mode of Action
Adamantane derivatives like amantadine are known to block the proton flow through the m2 ion channel of the influenza a virus, preventing the release of viral rna into the host cytoplasm . It is plausible that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Adamantane derivatives are known to be highly reactive, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Pharmacokinetics
For adamantane derivatives like amantadine, it is known that they have a bioavailability of 86–90%, minimal metabolism (mostly to acetyl metabolites), an elimination half-life of 10–31 hours, and are excreted in urine . These properties might be indicative of the ADME properties of this compound.
Result of Action
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties, which make them useful in various applications, including medicinal chemistry, catalyst development, and nanomaterials .
Action Environment
It is known that the synthesis of adamantane derivatives can be carried out under optimal conditions established to reduce the use of toxic reagents or solvents, making it more environmentally friendly .
準備方法
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)-2-bromoethanol can be synthesized through several methods. One common approach involves the bromination of 1-(1-adamantyl)ethanol. This reaction typically uses hydrobromic acid or other brominating agents under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反応の分析
Types of Reactions: 1-(1-Adamantyl)-2-bromoethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1-(1-adamantyl)ethanol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: 1-(1-Adamantyl)-2-hydroxyethanol or 1-(1-adamantyl)-2-aminoethanol.
Oxidation: 1-(1-Adamantyl)-2-bromoacetone.
Reduction: 1-(1-Adamantyl)ethanol.
科学的研究の応用
1-(1-Adamantyl)-2-bromoethanol has several applications in scientific research:
類似化合物との比較
1-(1-Adamantyl)ethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-(1-Adamantyl)-2-chloroethanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-(1-Adamantyl)-2-iodoethanol: Contains an iodine atom, which can affect the compound’s reactivity and biological activity.
Uniqueness: 1-(1-Adamantyl)-2-bromoethanol is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are not observed in its chloro or iodo counterparts. This makes it a valuable compound for various chemical and biological applications .
特性
IUPAC Name |
1-(1-adamantyl)-2-bromoethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPAFDSOJPEXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130187-87-0 |
Source


|
| Record name | 1-(adamantan-1-yl)-2-bromoethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
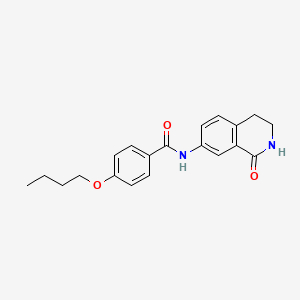
![5-ethyl-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2802835.png)
![6-bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one](/img/structure/B2802837.png)
![1-[3-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B2802838.png)
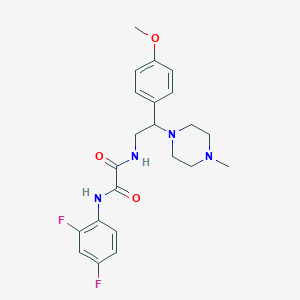
![N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2802841.png)
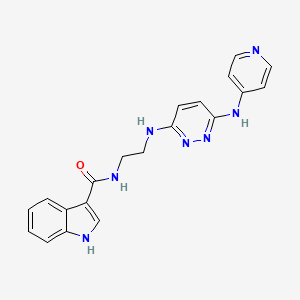
![5-Chloro-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2802846.png)
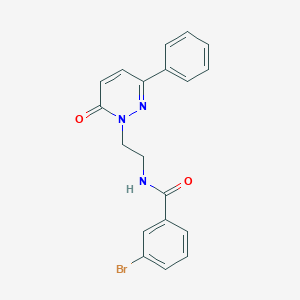
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2802850.png)
